molecular formula C9H16Pt B1586937 Trimethyl(methylcyclopentadienyl)platinum(IV) CAS No. 94442-22-5

Trimethyl(methylcyclopentadienyl)platinum(IV)

Cat. No. B1586937
CAS RN: 94442-22-5
M. Wt: 319.3 g/mol
InChI Key: WNCWUCSNEKCAAI-UHFFFAOYSA-N
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Description

Trimethyl(methylcyclopentadienyl)platinum(IV) is an organometallic precursor for platinum . It is used in microelectronics, catalysis, photonics, and chemical sensing processes . It is also used for the deposition of ultrathin metallic layers of platinum by the electron beam induced deposition process .


Molecular Structure Analysis

The molecular formula of Trimethyl(methylcyclopentadienyl)platinum(IV) is C5H4CH3Pt(CH3)3 . Its molecular weight is 319.30 .


Chemical Reactions Analysis

Trimethyl(methylcyclopentadienyl)platinum(IV) is used for the deposition of ultrathin metallic layers of platinum by electron beam induced deposition . It is also used in atomic sputtering .


Physical And Chemical Properties Analysis

Trimethyl(methylcyclopentadienyl)platinum(IV) is a low-melting solid . Its melting point is 30-31°C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Electron-Induced Surface Reactions

  • Trimethyl(methylcyclopentadienyl)platinum(IV) (MeCpPtIVMe3) has been studied under ultrahigh vacuum conditions to observe electron-induced surface reactions. Analysis with temperature-programmed desorption, X-ray photoelectron spectroscopy, and other techniques, showed Pt(IV) reduction and methane production upon electron irradiation (Wnuk et al., 2009).

Platinum Nanoparticle Deposition on Carbon

  • MeCpPtIVMe3 is crucial in the atomic layer deposition (ALD) of platinum nanoparticles on carbon substrates, which is significant for fuel cell catalysts. The process involves precursor reactions with oxygen or hydrogen and impacts platinum loading, particle size, and dispersion (Lubers et al., 2015).

Electron-Induced Dissociation Studies

  • The total cross section for electron-induced dissociation of MeCpPtIVMe3 was measured. This work is relevant in focused electron beam induced processing (FEBIP), showing the effect of incident electron energy on the dissociation process (Dorp et al., 2009).

Interaction with SiO2 Surfaces

  • Studies using density functional theory and molecular dynamics simulations have explored the interaction and fragmentation mechanisms of MeCpPtIVMe3 on hydroxylated SiO2 surfaces, significant for understanding precursor dissociation in nanoscale Pt deposit formation (Muthukumar et al., 2017).

Atomic Layer Deposition on Metallic Substrates

  • MeCpPtIVMe3 is used in ALD of platinum films on nickel substrates. The study reveals the surface chemistry and growth characteristics of platinum films, which are critical in various applications like catalysis (Lien et al., 2018).

Gas Phase Reactions with Electron Beams

  • Investigations into the reactions of MeCpPtIVMe3 in the gas phase under electron beam exposure provide insights into the dissociation process, which is pertinent for applications in nanostructuring and material deposition (Engmann et al., 2012).

Safety And Hazards

Trimethyl(methylcyclopentadienyl)platinum(IV) is toxic if swallowed or in contact with skin . It may be harmful if inhaled and may cause respiratory tract irritation . It may also be harmful if absorbed through skin and may cause skin irritation . It may cause eye irritation . It is fatal if swallowed .

Future Directions

Trimethyl(methylcyclopentadienyl)platinum(IV) is used as a precursor to prepare Pt nanoparticles . It helps in tuning the particle size for better activity and stability of the Pt catalyst . It is also used to fabricate cathodes for solid acid fuel cells with high activity and excellent stability .

properties

IUPAC Name

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCWUCSNEKCAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015293
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylcyclopentadienyl)trimethylplatinum

CAS RN

94442-22-5
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901015293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl(methylcyclopentadienyl)platinum(IV)
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Trimethyl(methylcyclopentadienyl)platinum(IV)
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Trimethyl(methylcyclopentadienyl)platinum(IV)

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